2-(1H-pyrazol-1-yl)pyridine

Catalysis Hydrogen Generation Formic Acid Dehydrogenation

2-(1H-pyrazol-1-yl)pyridine (1-PzPy) is a superior N,N-bidentate ligand that outpaces standard bipyridines. It drives Ru(II)-catalyzed formic acid dehydrogenation with TOF ~1238 h⁻¹ for rapid H₂ production, enables Rh(III)-catalyzed solvent-controlled C–H alkenylation/indazole synthesis, and forms robust low-spin Fe(II) complexes essential for magnetic materials. Choose 1-PzPy over the 3-PzPy isomer to ensure stable spin-state performance. A strategic procurement for high-selectivity catalysis and materials research.

Molecular Formula C8H7N3
Molecular Weight 145.16 g/mol
CAS No. 25700-11-2
Cat. No. B1336117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrazol-1-yl)pyridine
CAS25700-11-2
Molecular FormulaC8H7N3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)N2C=CC=N2
InChIInChI=1S/C8H7N3/c1-2-5-9-8(4-1)11-7-3-6-10-11/h1-7H
InChIKeyXXTPHXNBKRVYJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-pyrazol-1-yl)pyridine: A Pyrazole-Substituted Pyridine Bidentate Ligand with Tunable Coordination Chemistry


2-(1H-pyrazol-1-yl)pyridine (CAS 25700-11-2), also designated 1-PzPy, is a heterocyclic compound comprising a pyrazole ring N1-linked to a pyridine at the 2-position, forming a bidentate N,N-chelating ligand framework . It belongs to the broader class of pyrazole-substituted pyridines, which have emerged as versatile ligands in transition-metal catalysis due to their ability to fine-tune reactivity and selectivity beyond what conventional bipyridine ligands can achieve . The 1-PzPy series is characterized by a pyrazole ring that serves as a weakly coordinating Lewis basic ligand, offering flexibility in ligand binding .

Why 2-(1H-pyrazol-1-yl)pyridine Cannot Be Simply Substituted with Other Pyrazolylpyridine Isomers or Analogous Ligands


Substituting 2-(1H-pyrazol-1-yl)pyridine with its isomer 2-(1H-pyrazol-3-yl)pyridine (3-PzPy) or other azole-pyridine ligands fundamentally alters coordination behavior and catalytic outcomes. The 1-PzPy ligand coordinates as a neutral L2-type bidentate through the pyridine N and the pyrazole N2 atom, acting as a weak Lewis base . In contrast, the 3-PzPy isomer can adopt both L2- and LX-type binding modes, functioning additionally as a hydrogen bond donor and σ-donor, which modifies metal center electronics and substrate activation pathways . Similarly, imidazolyl- and triazolyl-pyridine analogs possess different nitrogen atom geometries, donor strengths, and steric profiles that lead to distinct metal complex stabilities and catalytic activities. Direct replacement without experimental validation risks failure to achieve desired reactivity, selectivity, or turnover performance.

Quantitative Differentiation of 2-(1H-pyrazol-1-yl)pyridine: Catalyst Performance, Coordination Behavior, and Synthetic Utility


Ruthenium(II)-PzPy Complexes Achieve Quantitative Formic Acid Dehydrogenation with TOF ≈1238 h⁻¹

In a 2025 study, pyrazolyl-pyridine ligated Ru(II) p-cymene complexes of the type [RuCl(p-cymene)L]X (C1–C7) were evaluated for formic acid (FA) dehydrogenation to H₂ and CO₂. The most active catalyst, derived from C4 featuring a 3,5-disubstituted pyrazolyl-pyridine ligand, achieved quantitative FA conversion within 1 hour, with a turnover number (TON) of ≈1032 and a turnover frequency (TOF) of ≈1238 h⁻¹ [1]. This represents a benchmark for this ligand class in hydrogen production from liquid organic hydrogen carriers.

Catalysis Hydrogen Generation Formic Acid Dehydrogenation

Ruthenium(II)-NNN Complexes with Pyrazolyl-Pyridylamino-Pyridine Ligands Exhibit TOF up to 1.9 × 10⁶ h⁻¹ in Transfer Hydrogenation

Dimeric ruthenium(II)-NNN pincer complexes bearing an unsymmetrical pyrazolyl-pyridylamino-pyridine ligand, synthesized and characterized in 2017, exhibited exceptionally high catalytic activity for transfer hydrogenation of ketones, achieving TOF values up to 1.9 × 10⁶ h⁻¹ [1]. This activity is attributed to the unprotected NH functionality in the ligand and the hemilabile coordination environment [1]. A related dinuclear Ru(II)-NNN complex assembled with a 4,4′-(CH₂)₃-bipyridine linker reached an even higher TOF of 1.4 × 10⁷ h⁻¹ [2].

Catalysis Transfer Hydrogenation Ruthenium Complexes

1-PzPy Coordinates as a Weak Lewis Base L2 Ligand, Enabling Flexible Metal Binding Distinct from 3-PzPy and Bipyridine

2-(1H-pyrazol-1-yl)pyridine (1-PzPy) acts as a weakly coordinating Lewis basic ligand through its pyrazole N2 and pyridine N atoms, providing flexibility in ligand binding . In contrast, the isomeric 2-(1H-pyrazol-3-yl)pyridine (3-PzPy) can adopt both L2- and LX-type binding modes and also functions as a hydrogen bond donor and σ-donor . Spectroscopic studies on [NiN₆]X₂ complexes establish an order of ligand field strengths: pi < 3pp < 1pp < bpp, where 1pp (1-PzPy) is a stronger field ligand than 3pp (3-PzPy) [1]. Additionally, (1H-pyrazolyl)pyridines are noted as readily available and easily synthesized analogues of 2,2′-bipyridine ligands [2].

Coordination Chemistry Ligand Design Transition Metal Complexes

Rh(III)-Catalyzed Switchable C–H Functionalization Enables Divergent Synthesis of Alkenylation or Indazole Products from 2-(1H-pyrazol-1-yl)pyridine

2-(1H-pyrazol-1-yl)pyridine undergoes Rh(III)-catalyzed and solvent-controlled C–H bond functionalization with internal alkynes to yield either C–H alkenylation products or indazole products in moderate to good yields [1]. This switchable reactivity relies on the rollover cyclometalation mechanism unique to the N,N-bidentate chelation of 1-PzPy. A related study with alkenes achieved selective mono- and dialkenylation by tuning reaction conditions [2].

C–H Activation Divergent Synthesis Rhodium Catalysis

Stability Constants of 2-(Pyrazol-1-yl)pyridine Complexes with Ni(II), Pd(II), and Pt(II) Confirm 1:1 Stoichiometry

The ligand 2-(Pyrazol-1-yl)pyridine forms 1:1 complexes with Ni(II), Pd(II), and Pt(II), with stability constants determined by Job's method of continuous variation [1]. This stoichiometry and stability data provide a baseline for predicting complexation behavior in catalytic and materials applications.

Coordination Chemistry Stability Constants Metal Complexes

Recommended Application Scenarios for 2-(1H-pyrazol-1-yl)pyridine Based on Quantitative Differentiation


Formic Acid Dehydrogenation for On-Demand Hydrogen Generation

Use Ru(II) complexes of 2-(1H-pyrazol-1-yl)pyridine derivatives as catalysts for formic acid dehydrogenation when quantitative H₂ production within 1 hour is required. The TOF of ≈1238 h⁻¹ and TON of ≈1032 [1] provide a benchmark for catalyst selection. While higher TOF systems exist (e.g., Ir-triazole with TOF >10,700 h⁻¹ [2]), the PzPy-Ru system may offer advantages in operational simplicity and cost.

High-Throughput Transfer Hydrogenation of Ketones

Employ dimeric Ru(II)-NNN complexes derived from pyrazolyl-pyridylamino-pyridine ligands for transfer hydrogenation of ketones when ultra-high TOF values are critical. The achieved TOF of 1.9 × 10⁶ h⁻¹ [1] positions this system among the most active catalysts, suitable for industrial-scale ketone reduction. The hemilabile coordination environment and unprotected NH functionality are key design features [1].

Divergent Synthesis of Alkenylated or Indazole Derivatives via Switchable C–H Functionalization

Utilize 2-(1H-pyrazol-1-yl)pyridine as a substrate for Rh(III)-catalyzed C–H functionalization when access to both alkenylation and indazole products from a single starting material is desired. Solvent-controlled switching between product types [1] offers synthetic flexibility in medicinal chemistry and materials science. This divergent reactivity is not readily achievable with imidazolyl- or triazolyl-pyridine analogs.

Design of Low-Spin Iron(II) Complexes for Spin-Crossover Materials

Select 2-(1H-pyrazol-1-yl)pyridine (1-PzPy) over 3-PzPy when low-spin Fe(II) complexes are required. [Fe(1pp)₃]²⁺ remains low-spin over an extended temperature range, while [Fe(3pp)₃]²⁺ undergoes spin crossover [1]. This distinction is critical for developing magnetic materials and sensors where a stable spin state is necessary.

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